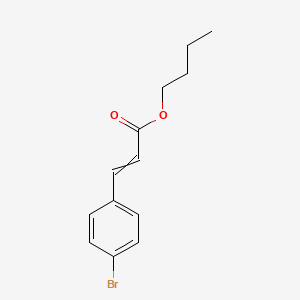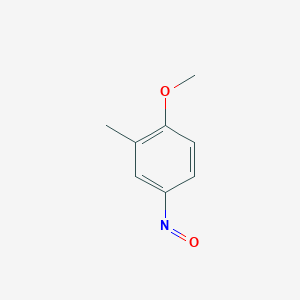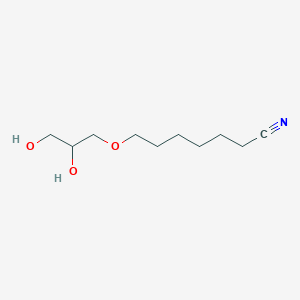
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one is a synthetic organic compound belonging to the pyranone family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of Fluorine: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Functional Group Modifications: Hydroxylation and phenylation steps can be performed using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired product formation.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Pd/C, PtO2.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing signaling pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-phenyl-2H-pyran-2-one: Lacks the fluorine and trimethylphenyl groups.
5-Fluoro-4-hydroxy-6-phenyl-2H-pyran-2-one: Similar structure but without the trimethylphenyl group.
4-Hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one: Similar structure but without the fluorine atom.
Uniqueness
5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one is unique due to the presence of both fluorine and trimethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
154931-14-3 |
|---|---|
Fórmula molecular |
C20H17FO3 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
5-fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)pyran-2-one |
InChI |
InChI=1S/C20H17FO3/c1-11-9-12(2)15(13(3)10-11)16-18(22)17(21)19(24-20(16)23)14-7-5-4-6-8-14/h4-10,22H,1-3H3 |
Clave InChI |
PAVGRSMRJBITMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C(C(=C(OC2=O)C3=CC=CC=C3)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)




![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)




![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
